1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine
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Overview
Description
1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine is a complex organic compound that belongs to the class of xanthenes This compound is characterized by the presence of a pyridinyl group, a piperazinyl group, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridinyl-piperazine intermediate: This step involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 1-(2-pyridinyl)piperazine.
Coupling with xanthene derivative: The intermediate is then coupled with a xanthene derivative, such as 9H-xanthen-9-yl chloride, in the presence of a suitable base and solvent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridinyl)piperazine: Shares the pyridinyl-piperazine core but lacks the xanthene moiety.
9H-xanthen-9-yl chloride: Contains the xanthene structure but lacks the pyridinyl-piperazine group.
Uniqueness
1-(2-pyridinyl)-4-(9H-xanthen-9-ylacetyl)piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
348593-45-3 |
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Molecular Formula |
C24H23N3O2 |
Molecular Weight |
385.5g/mol |
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-(9H-xanthen-9-yl)ethanone |
InChI |
InChI=1S/C24H23N3O2/c28-24(27-15-13-26(14-16-27)23-11-5-6-12-25-23)17-20-18-7-1-3-9-21(18)29-22-10-4-2-8-19(20)22/h1-12,20H,13-17H2 |
InChI Key |
USMJFZYNIFTLDL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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